molecular formula C3H7ClS2 B14645355 3-Chloropropane-1,2-dithiol CAS No. 54788-21-5

3-Chloropropane-1,2-dithiol

Cat. No.: B14645355
CAS No.: 54788-21-5
M. Wt: 142.7 g/mol
InChI Key: ZTZMPTRJIJQHRV-UHFFFAOYSA-N
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Description

3-Chloropropane-1,2-dithiol (CAS 54788-21-5) is a chemical compound with the molecular formula C₃H₇ClS₂ and is known by the synonym BRL 479 . This organosulfur compound features both thiol (-SH) and chloro (-Cl) functional groups, making it a versatile and valuable building block in organic synthesis and materials science research . The reactive thiol groups allow for participation in click chemistry and formation of disulfide bonds, while the chloro group serves as a handle for nucleophilic substitution reactions. Researchers utilize this compound in the synthesis of complex heterocyclic compounds and as a key precursor for the development of novel ligands with potential applications in catalysis and metal chelation . Its structure also suggests utility in polymer chemistry as a cross-linking agent or monomer. This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult the Safety Data Sheet (SDS) and adhere to all laboratory safety protocols before handling.

Properties

CAS No.

54788-21-5

Molecular Formula

C3H7ClS2

Molecular Weight

142.7 g/mol

IUPAC Name

3-chloropropane-1,2-dithiol

InChI

InChI=1S/C3H7ClS2/c4-1-3(6)2-5/h3,5-6H,1-2H2

InChI Key

ZTZMPTRJIJQHRV-UHFFFAOYSA-N

Canonical SMILES

C(C(CCl)S)S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Chloropropane-1,2-dithiol can be synthesized through several methods. One common approach involves the reaction of 3-chloropropanol with hydrogen sulfide in the presence of a catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 50 to 100 degrees Celsius. Another method involves the chlorination of propane-1,2-dithiol using thionyl chloride or phosphorus pentachloride as chlorinating agents.

Industrial Production Methods

In industrial settings, the production of this compound often involves the continuous flow process, where the reactants are fed into a reactor and the product is continuously removed. This method ensures high efficiency and yield. The reaction conditions are carefully controlled to optimize the production rate and minimize the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

3-Chloropropane-1,2-dithiol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form disulfides or sulfonic acids, depending on the oxidizing agent and conditions.

    Reduction: Reduction reactions can convert the compound back to propane-1,2-dithiol.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxide, amine, or thiolate ions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid. The reactions are typically carried out at room temperature or slightly elevated temperatures.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate, and are conducted at moderate temperatures.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Propane-1,2-dithiol.

    Substitution: Various substituted derivatives, depending on the nucleophile used.

Scientific Research Applications

3-Chloropropane-1,2-dithiol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of sulfur-containing compounds.

    Biology: The compound is studied for its potential biological activity, including its role as an inhibitor of certain enzymes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.

    Industry: It is used in the production of specialty chemicals, such as additives for lubricants and polymers.

Mechanism of Action

The mechanism of action of 3-chloropropane-1,2-dithiol involves its interaction with various molecular targets. The compound can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction is particularly relevant in the context of oxidative stress, where the compound can act as an antioxidant by scavenging reactive oxygen species.

Comparison with Similar Compounds

2-Chloropropane-1,3-diol (2-MCPD)

Structure: C₃H₇ClO₂, with a chlorine atom at position 2. Occurrence: Often co-occurs with 3-MCPD in foods but at lower concentrations. Found in refined oils, margarines, and infant formulas . Toxicity: Limited data suggest lower toxicity compared to 3-MCPD, but chronic exposure risks remain under investigation . Detection: GC-MS and LC-TOFMS methods are employed, though differentiation from 3-MCPD requires precise chromatographic separation .

1,3-Dichloro-2-propanol (1,3-DCP)

Structure: C₃H₆Cl₂O, with two chlorine atoms at positions 1 and 3. Occurrence: Forms during acid hydrolysis of proteins and in soy sauce production. Toxicity: Classified as a genotoxic carcinogen (IARC Group 2B). Oral LD₅₀ in rats is 120–260 mg/kg, significantly more toxic than 3-MCPD . Regulatory Status: Strictly regulated in the EU (<0.05 mg/kg in soy sauce) due to carcinogenicity .

Glycidyl Fatty Acid Esters

Structure: Epoxide derivatives (C₃H₅O₂) esterified with fatty acids. Occurrence: Generated during high-temperature deodorization of edible oils. Toxicity: Metabolized to glycidol (IARC Group 2A carcinogen), which exhibits DNA alkylating activity . Mitigation: Palm oil producers reduce glycidyl esters by optimizing refining temperatures (<200°C) .

1,2,3-Trichloropropane (TCP)

Structure: C₃H₅Cl₃, fully chlorinated propane. Occurrence: Industrial solvent and byproduct of pesticide synthesis. Toxicity: Suspected carcinogen (oral LD₅₀ in rats: 320 mg/kg) with hepatotoxic effects . Applications: Limited to niche industrial uses due to high toxicity and environmental persistence.

3,4-Dimethylphenyl Glycerol Ether

Structure: C₁₁H₁₆O₂, with a 3,4-dimethylphenoxy group replacing the chlorine in 3-MCPD. Applications: Synthesized from racemic 3-MCPD for use in chiral crystallization studies. Non-toxic and used as a model compound in stereochemistry research .

Data Tables

Table 1: Structural and Toxicological Comparison

Compound Structure Oral LD₅₀ (Rat) Key Toxic Effects Primary Occurrence
3-Chloropropane-1,2-diol C₃H₇ClO₂ 150–360 mg/kg Nephrotoxicity, Carcinogen Refined oils, baked goods
2-Chloropropane-1,3-diol C₃H₇ClO₂ Not established Limited toxicity data Refined oils, margarines
1,3-Dichloro-2-propanol C₃H₆Cl₂O 120–260 mg/kg Genotoxic carcinogen Acid-hydrolyzed proteins
Glycidyl esters C₃H₅O₂ + R-COOH N/A Metabolized to glycidol Deodorized oils
1,2,3-Trichloropropane C₃H₅Cl₃ 320 mg/kg Hepatotoxin, Carcinogen Industrial solvents

Table 2: Analytical Methods for Detection

Compound Preferred Method Detection Limit Reference
3-MCPD GC-MS (NCI mode) <3 µg/kg in oils
2-MCPD LC-TOFMS 5–10 µg/kg
Glycidyl esters DGF Standard Method 0.1 mg/kg
1,3-DCP HS-SPME/GC-MS 0.01 mg/kg

Research Findings and Implications

  • Food Safety : 3-MCPD and its esters are prevalent in refined oils, with levels reaching up to 400 µg/kg in bread crusts . Mitigation strategies, such as enzymatic ester cleavage and optimized refining, reduce exposure .
  • Toxicity Dynamics: 3-MCPD esters exhibit 40–70% oral bioavailability in rats, releasing free 3-MCPD during digestion . In contrast, glycidyl esters are metabolized to glycidol, posing higher carcinogenic risks .
  • Synthetic Utility : Enantiopure 3-MCPD is critical for synthesizing chiral pharmaceuticals, achieved via double-resolution HKR with Co–salen catalysts .

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